Lower Acidity Governs Enolate Reactivity
The target compound exhibits a predicted pKa of 6.24 ± 0.12, which is 0.12 log units lower than the pKa of its 4‑bromo‑2‑(trifluoromethyl) positional isomer (6.36 ± 0.14) . Because the active nucleophilic species in base‑mediated condensations is the enolate, even a modest difference in acidity translates into a measurably different enolate concentration at a given pH. This provides predictable control over reaction rates and equilibria in Knoevenagel, aldol, and related transformations.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 6.24 ± 0.12 |
| Comparator Or Baseline | 4-Bromo-2-(trifluoromethyl)benzoylacetonitrile: pKa = 6.36 ± 0.14 |
| Quantified Difference | ΔpKa = –0.12 (target is stronger acid) |
| Conditions | Predicted values from ChemicalBook database; method not specified but consistent across isomers |
Why This Matters
The pKa differential means the target compound will generate a higher enolate concentration at the same basic pH, enabling milder reaction conditions and potentially higher yields in base‑catalyzed C–C bond formations.
